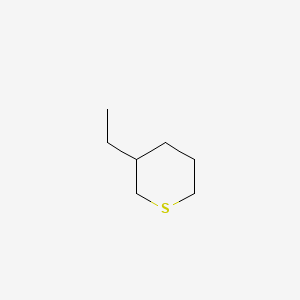
3-Ethylthiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a sulfur-containing heterocycle, which means it has a ring structure that includes sulfur as one of its members
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Ethylthiane can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the thiane ring. Common catalysts used in this process include yttrium triflate, tungstophosphoric acid, and iodine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), allows for high yields and ease of operation without the need for organic solvents . This method is advantageous for large-scale production due to its cost-effectiveness and environmental benefits.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethylthiane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiane derivatives.
Substitution: Substituted thiane compounds.
Aplicaciones Científicas De Investigación
3-Ethylthiane has several applications in scientific research, including:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-ethylthiane involves its interaction with molecular targets and pathways within biological systems. The sulfur atom in the thiane ring can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. These interactions can modulate enzyme activity, disrupt cellular processes, and induce oxidative stress . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-Methylthiane: Similar structure but with a methyl group instead of an ethyl group.
3-Propylthiane: Similar structure but with a propyl group instead of an ethyl group.
3-Butylthiane: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness of 3-Ethylthiane: this compound is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. The presence of the ethyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its methyl, propyl, and butyl analogs .
Propiedades
Número CAS |
61568-48-7 |
|---|---|
Fórmula molecular |
C7H14S |
Peso molecular |
130.25 g/mol |
Nombre IUPAC |
3-ethylthiane |
InChI |
InChI=1S/C7H14S/c1-2-7-4-3-5-8-6-7/h7H,2-6H2,1H3 |
Clave InChI |
CIMHGPVZHGEPEP-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


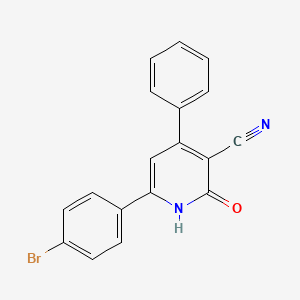
![7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B13099473.png)
![1,5-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13099476.png)
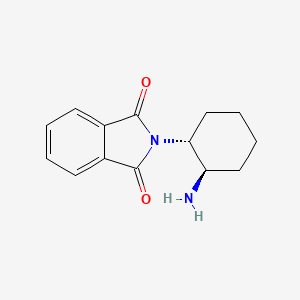

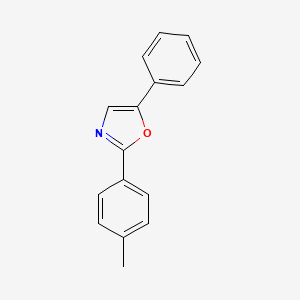
![tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13099510.png)
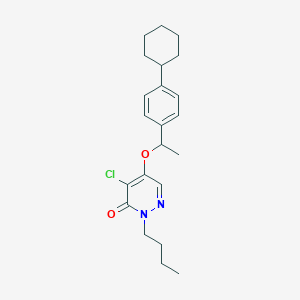

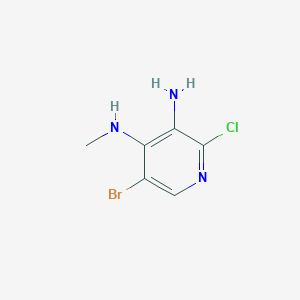
![3-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione](/img/structure/B13099528.png)
![Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13099533.png)


